benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl group attached to an imidazole ring, which is further substituted with an ethyl and a methyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a benzyl halide in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a nickel catalyst and mild temperatures to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, where all reactants are combined in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases overall yield. The use of dimethyl sulfoxide (DMSO) as a solvent and iodine as a catalyst has been reported to be effective in the industrial synthesis of imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another imidazole derivative with similar biological activities.
1H-imidazole-4-carboxaldehyde: A precursor in the synthesis of various imidazole derivatives.
2-methylimidazole: Known for its use in the production of pharmaceuticals and agrochemicals.
Uniqueness
Benzyl[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets .
Properties
IUPAC Name |
N-[(1-ethyl-4-methylimidazol-2-yl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-3-17-11-12(2)16-14(17)10-15-9-13-7-5-4-6-8-13/h4-8,11,15H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQBSXNRKUFQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1CNCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.